Cas no 887127-22-2 (1-amino-2,3-dihydro-1H-indene-2-carboxylic acid)

1-amino-2,3-dihydro-1H-indene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-2-carboxylic acid, 1-aMino-2,3-dihydro-
- 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid
- 135053-20-2
- aminoindan-2-carboxylic acid
- AKOS014313536
- 887127-22-2
- SCHEMBL540725
- AB49810
- EN300-150647
-
- Inchi: InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)
- InChI Key: DNDUYUYIRYKACW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 177.078978594Da
- Monoisotopic Mass: 177.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 63.3Ų
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150647-10.0g |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 10g |
$2024.0 | 2023-06-05 | ||
Enamine | EN300-150647-50mg |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 50mg |
$395.0 | 2023-09-27 | ||
Enamine | EN300-150647-2.5g |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 2.5g |
$923.0 | 2023-06-05 | ||
Enamine | EN300-150647-0.05g |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 0.05g |
$395.0 | 2023-06-05 | ||
Enamine | EN300-150647-0.5g |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 0.5g |
$451.0 | 2023-06-05 | ||
Enamine | EN300-150647-0.1g |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 0.1g |
$414.0 | 2023-06-05 | ||
Enamine | EN300-150647-500mg |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 500mg |
$451.0 | 2023-09-27 | ||
Enamine | EN300-150647-2500mg |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 2500mg |
$923.0 | 2023-09-27 | ||
Enamine | EN300-150647-100mg |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 100mg |
$414.0 | 2023-09-27 | ||
Enamine | EN300-150647-250mg |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
887127-22-2 | 250mg |
$432.0 | 2023-09-27 |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid Related Literature
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
Additional information on 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid
Introduction to 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 887127-22-2)
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 887127-22-2, is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This molecule, featuring a fused indene ring system with an amino and a carboxylic acid functional group, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development.
The structural motif of 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid incorporates a benzo[b]furan core, which is known to be present in several biologically active natural products and pharmaceutical agents. The presence of both an amino group and a carboxylic acid moiety provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological properties. Such structural features are often exploited in the design of molecules targeting various therapeutic pathways.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological activities. The indene scaffold, in particular, has been investigated for its potential in the development of antimicrobial, anti-inflammatory, and anticancer agents. The incorporation of an amino group into this scaffold enhances its reactivity, allowing for the formation of amide bonds, which are crucial in drug design. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, improving binding affinity to biological targets.
Current research in the field of medicinal chemistry highlights the importance of structurally diverse compounds in overcoming drug resistance and improving therapeutic outcomes. 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid has been explored as a lead compound in several studies aimed at identifying novel bioactive molecules. Its unique structural features make it an attractive candidate for further investigation into its pharmacological potential.
One notable application of this compound is in the synthesis of protease inhibitors. Proteases play a critical role in various physiological processes and are implicated in numerous diseases, including cancer and infectious disorders. By designing molecules that selectively inhibit specific proteases, researchers can develop treatments that modulate these pathways effectively. The indene core of 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid provides a rigid framework that can be optimized to interact with the active sites of target proteases.
Another area of interest is the use of 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. Small-molecule inhibitors targeting kinases have been highly successful therapeutics, and there is ongoing effort to discover new inhibitors with improved efficacy and selectivity. The structural flexibility offered by the indene scaffold allows for the design of molecules that can bind to different kinase domains.
The compound's potential extends beyond enzyme inhibition; it has also been investigated for its ability to interact with nucleic acids. Base-pairing interactions between small molecules and DNA or RNA can lead to the development of novel therapeutic agents capable of modulating gene expression or interfering with viral replication. The aromatic nature of the indene ring provides an ideal platform for such interactions, making 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid a candidate for further exploration in this area.
In conclusion, 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 887127-22-2) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and scaffold architecture positions it as a valuable starting point for the development of novel bioactive compounds. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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